N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with C-N bonds.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The Schiff base structure allows it to participate in redox reactions, which can influence cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(Z)-(3-bromo-4-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(Z)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological molecules. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C13H11BrN2O3S |
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Molecular Weight |
355.21 g/mol |
IUPAC Name |
N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O3S/c1-19-10-6-8(5-9(14)12(10)17)7-15-16-13(18)11-3-2-4-20-11/h2-7,17H,1H3,(H,16,18)/b15-7- |
InChI Key |
RJMUCMZLPBOFRN-CHHVJCJISA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC=CS2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CS2)Br)O |
Origin of Product |
United States |
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